N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
Description
N-[(2E)-1,3-Benzothiazol-2(3H)-ylidene]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a benzothiazole-derived hydrazone scaffold fused to a pyrrolidone-carboxamide core. The compound features a dimethylsulfamoyl phenyl substituent, which enhances solubility and may modulate target binding.
Properties
Molecular Formula |
C20H20N4O4S2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O4S2/c1-23(2)30(27,28)15-9-7-14(8-10-15)24-12-13(11-18(24)25)19(26)22-20-21-16-5-3-4-6-17(16)29-20/h3-10,13H,11-12H2,1-2H3,(H,21,22,26) |
InChI Key |
KQGUKHWRGWFRCO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrrolidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include strong bases, coupling agents, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable leaving groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide exhibits significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate) | 15.9 |
| MCF-7 (Breast) | 21.5 |
| A549 (Lung) | 28.7 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Development of New Materials
This compound has potential applications in materials science as a precursor for developing novel polymers and dyes. Its unique chemical structure allows it to be used in synthesizing materials with specific optical or electronic properties.
Case Study 1: Antimicrobial Efficacy
A study published in Molecules showcased the antimicrobial efficacy of this compound against various pathogens. The researchers synthesized derivatives of the compound and tested their MIC values against clinical isolates, demonstrating significant activity against resistant strains.
Case Study 2: Anticancer Research
In another research effort detailed in Scientific Reports, derivatives were tested for anticancer activity using MTT assays across multiple cancer cell lines. The study concluded that modifications to the benzothiazole ring could enhance cytotoxicity, providing insights into structure-activity relationships.
Mechanism of Action
The mechanism of action of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Biological Activity
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that exhibits a range of biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula : C20H20N4O4S
- Molecular Weight : 444.5 g/mol
- CAS Number : 1190255-63-0
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with various amine and carboxylic acid derivatives under specific conditions. The detailed synthetic pathways often include the use of solvents like DMF and catalysts such as triethylamine to facilitate the reaction .
Biological Activity
The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas.
1. Anticancer Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. Studies have demonstrated that derivatives similar to this compound can inhibit the proliferation of cancer cells in vitro. For instance, compounds were tested against human gastric cancer cell lines, showing notable antiproliferative effects, particularly at concentrations above 10 µg/mL .
Table 1: Anticancer Activity against Various Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 6e | AGS (Gastric) | <10 | Induction of apoptosis via caspases |
| 22e | MDA-MB-231 (Breast) | 20 | Inhibition of Raf-1 activity |
| 22h | SK-Hep-1 (Liver) | 15 | Modulation of cell cycle regulators |
2. Antimicrobial Activity
Benzothiazole derivatives have also been shown to possess antimicrobial properties. In a comparative study, certain derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls contributes to its antimicrobial efficacy .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 6e | Staphylococcus aureus | 32.00 ± 1.73 |
| 22g | E. coli | 28.00 ± 0.50 |
| 22h | Pseudomonas aeruginosa | 25.00 ± 0.30 |
3. Anti-inflammatory and Antiviral Properties
In addition to anticancer and antimicrobial activities, benzothiazole derivatives are noted for their anti-inflammatory effects and potential antiviral activities. These properties are attributed to their ability to inhibit specific inflammatory pathways and viral replication mechanisms .
Case Studies
Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:
- Case Study on Gastric Cancer : A study evaluated a series of benzothiazole compounds for their ability to induce apoptosis in AGS gastric cancer cells through the activation of caspase pathways, demonstrating a promising avenue for treatment .
- Antimicrobial Efficacy : A comparative analysis of various synthesized benzothiazoles revealed that certain compounds exhibited superior antibacterial activity compared to standard antibiotics, particularly against resistant strains like MRSA.
Comparison with Similar Compounds
Key Observations :
- Benzothiazole vs. Benzodioxole/Imidazole : The benzothiazole core in the target compound and niclosamide/nitazoxanide confers planar rigidity, facilitating interactions with hydrophobic protein pockets. In contrast, benzodioxole-based analogs prioritize hydrogen bonding via oxygen atoms .
- Substituent Effects : The dimethylsulfamoyl group in the target compound replaces the nitro or chlorine groups in niclosamide derivatives. Sulfamoyl groups enhance aqueous solubility and may reduce metabolic instability compared to nitro groups, which are prone to reduction .
Pharmacological and Functional Insights
- TMEM16A Ion Channel Modulation : Niclosamide and nitazoxanide inhibit TMEM16A, a calcium-activated chloride channel implicated in cancer and secretory disorders. The target compound’s benzothiazolylidene-pyrrolidone scaffold may similarly interact with TMEM16A’s lipid-facing cavity, though its sulfamoyl group could alter binding kinetics .
- Metabolic Stability: The pyrrolidone ring in the target compound may improve metabolic stability compared to niclosamide’s nitro-reduction liability.
Physicochemical Properties
| Property | Target Compound | Niclosamide | Nitazoxanide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~458.5 (estimated) | 327.1 | 307.3 |
| LogP (Predicted) | 2.8 | 4.1 | 3.5 |
| Water Solubility | Moderate (sulfamoyl) | Low (nitro) | Moderate (ester) |
Interpretation : The target compound’s lower logP (2.8 vs. 4.1 for niclosamide) suggests improved hydrophilicity, aligning with its dimethylsulfamoyl group’s polarity. This may enhance oral bioavailability.
Q & A
Q. What are the key synthetic strategies for preparing N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of the benzothiazole moiety with a pyrrolidine-3-carboxamide intermediate. Key steps include:
- Step 1 : Preparation of the 1,3-benzothiazol-2(3H)-ylidene scaffold through cyclization of 2-aminothiophenol derivatives with carbonyl reagents.
- Step 2 : Functionalization of the pyrrolidine ring at position 3 with a carboxamide group using coupling agents like HATU or DCC.
- Step 3 : Introduction of the 4-(dimethylsulfamoyl)phenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
Purity Validation : - Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Confirm structure via 1H/13C NMR (e.g., benzothiazole proton signals at δ 7.8–8.2 ppm) and HRMS for molecular ion verification .
Q. What spectroscopic techniques are critical for characterizing the solid-state structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding between the pyrrolidone carbonyl and benzothiazole nitrogen).
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyrrolidone, S=O stretches at ~1150–1250 cm⁻¹ for the sulfamoyl group).
- Powder XRD : Validates crystallinity and phase purity post-synthesis .
Advanced Research Questions
Q. How can molecular docking studies be designed to explore the interaction of this compound with biological targets like viral fusion proteins or kinases?
- Methodological Answer :
- Target Selection : Prioritize proteins with known relevance (e.g., MERS-CoV HR1 domain for antiviral activity or VEGFR-2 for anti-angiogenic effects) .
- Docking Workflow :
Prepare the ligand (compound) by optimizing geometry using DFT calculations (B3LYP/6-31G* level).
Retrieve the target protein structure (e.g., PDB ID: 6Q06 for MERS-CoV) and remove water/co-crystallized ligands.
Use AutoDock Vina or Schrödinger Glide for docking, focusing on binding cavities (e.g., hydrophobic pockets in viral fusion trimers).
Analyze interactions (e.g., π-π stacking with benzothiazole, hydrogen bonds with sulfamoyl groups) and validate with MM/GBSA binding energy calculations .
Q. What experimental approaches resolve contradictions in bioactivity data across different cell lines or assays?
- Methodological Answer :
- Dose-Response Profiling : Perform MTT assays across multiple cell lines (e.g., HEK293, Vero) to compare IC₅₀ values.
- Mechanistic Studies : Use Western blotting to assess downstream targets (e.g., caspase-3 for apoptosis, phospho-VEGFR-2 for kinase inhibition).
- Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions.
- Data Normalization : Account for variations in cell viability assays (e.g., HEK cell toxicity <1% at 10 µM vs. higher sensitivity in cancer lines) by normalizing to housekeeping genes (e.g., GAPDH).
Q. How can QSAR models be developed to optimize the substituents on the benzothiazole and pyrrolidine moieties for enhanced activity?
- Methodological Answer :
- Dataset Curation : Compile structural analogs (e.g., from ) with reported bioactivity (e.g., IC₅₀, Ki).
- Descriptor Calculation : Use Dragon or PaDEL to generate 2D/3D molecular descriptors (e.g., LogP, polar surface area, H-bond donors).
- Model Building : Apply Partial Least Squares (PLS) or Random Forest regression to correlate descriptors with activity.
- Validation : Use leave-one-out cross-validation (Q² > 0.6) and external test sets. Example: Electron-withdrawing groups on the benzothiazole improve antiviral potency by enhancing π-acceptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
